molecular formula C10H7ClN2O2 B8276967 4-chloro-5-phenoxy-2H-pyridazin-3-one

4-chloro-5-phenoxy-2H-pyridazin-3-one

Cat. No. B8276967
M. Wt: 222.63 g/mol
InChI Key: VWMWCPAGMRTIGG-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 4-chloro-5-phenoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (2.84 g, 9.25 mmol) in methanol (6.17 mL, 1.5M) was treated with a 6N aqueous hydrochloric acid solution (7.71 mL, 1.2M). The reaction solution was heated to 110° C., where it stirred for 4 h and was then allowed to completely cool down to 25° C. The reaction was then diluted with water (200 mL). The resulting white precipitate was collected by filtration, washed with water (2×50 mL), and dried in vacuo to afford 4-chloro-5-phenoxy-2H-pyridazin-3-one (1.78 g, 86%) as a white solid; ES+-HRMS m/e calcd for C10H7N2O2Cl [M+H+] 223.0269, found 223.0269.
Name
4-chloro-5-phenoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:21])[N:4](C2CCCCO2)[N:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>CO.O>[Cl:1][C:2]1[C:3](=[O:21])[NH:4][N:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
4-chloro-5-phenoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
2.84 g
Type
reactant
Smiles
ClC=1C(N(N=CC1OC1=CC=CC=C1)C1OCCCC1)=O
Name
Quantity
7.71 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.17 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
where it stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to completely cool down to 25° C
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(NN=CC1OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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